2-Formylcinnamic acid
Description
2-Formylcinnamic acid (CAS: 581-47-5, 81329-31-9) is an aromatic carboxylic acid derivative featuring a formyl (-CHO) group at the 2-position of a cinnamic acid backbone (phenylpropenoic acid). Its molecular formula is C₁₀H₈O₃, with a molecular weight of 176.17 g/mol. The compound’s structure combines conjugation between the benzene ring, propenoic acid chain, and formyl group, enabling applications in organic synthesis, coordination chemistry, and materials science due to its reactivity and ability to act as a ligand or building block .
Properties
IUPAC Name |
3-(2-formylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUMNQBNEUJSSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The Perkin reaction involves condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base (e.g., sodium acetate). For 2-formylcinnamic acid, 2-formylbenzaldehyde reacts with acetic anhydride to form the α,β-unsaturated carboxylic acid via aldol condensation and subsequent dehydration.
Reaction Scheme :
Optimization and Yield
Advantages : Scalable for industrial production due to readily available reagents.
Limitations : Requires high temperatures, leading to potential side reactions.
Knoevenagel Condensation
Reaction Design
This method employs 2-formylbenzaldehyde and malonic acid in the presence of a base (e.g., piperidine or morpholine) to form the conjugated acid.
Reaction Scheme :
Process Parameters
-
Catalysts : Piperidine (5 mol%) or morpholine (10 mol%) in toluene.
-
Solvent : Pyridine (traditional) or toluene (green alternative).
Advantages : Higher yields and milder conditions compared to the Perkin reaction.
Challenges : Malonic acid decomposition requires careful temperature control.
Vilsmeier-Haack Formylation
Methodology
The Vilsmeier-Haack reaction introduces a formyl group to cinnamic acid derivatives using DMF and POCl₃ .
Reaction Scheme :
Key Observations
Advantages : Direct formylation of cinnamic acid avoids multi-step synthesis.
Limitations : Low yield and hazardous POCl₃ handling.
Decarboxylation of Precursor Acids
Wiley’s Decarboxylation Approach
Wiley et al. (1949) reported the synthesis of p-formylcinnamic acid via decarboxylation of a β-keto acid precursor. Adapting this method for the ortho isomer involves:
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Synthesis of β-Keto Acid : Condensation of 2-formylacetophenone with diethyl oxalate.
Reaction Scheme :
Performance Metrics
Advantages : High regioselectivity for ortho substitution.
Challenges : Multi-step synthesis increases complexity.
Comparative Analysis of Methods
| Method | Catalyst/Reagents | Temperature | Yield | Scalability |
|---|---|---|---|---|
| Perkin Reaction | NaOAc, Acetic Anhydride | 160–180°C | 60–75% | Industrial |
| Knoevenagel Condensation | Piperidine, Malonic Acid | 80–100°C | 70–85% | Laboratory |
| Vilsmeier-Haack | DMF, POCl₃ | 0–5°C | 50–65% | Limited |
| Decarboxylation | H₂SO₄, β-Keto Acid | 100–120°C | 55–60% | Niche |
Emerging Trends and Innovations
Chemical Reactions Analysis
Types of Reactions
2-Formylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid
Major Products Formed
Oxidation: 3-(2-Carboxyphenyl)prop-2-enoic acid
Reduction: 3-(2-Hydroxyphenyl)prop-2-enoic acid
Substitution: 3-(2-Nitrophenyl)prop-2-enoic acid
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Cinnamic acid derivatives, including 2-formylcinnamic acid, have been investigated for their potential as antitumor agents. Studies indicate that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications on the basic structure of cinnamic acid can lead to enhanced antitumor properties, making them promising candidates for cancer therapy .
Antibacterial Properties
Research has demonstrated that this compound possesses antibacterial activity against pathogens such as Staphylococcus aureus. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of cinnamic acid derivatives against oxidative stress. These compounds can scavenge free radicals and enhance the expression of antioxidant enzymes, providing a protective effect on neuronal cells . This suggests potential applications in treating neurodegenerative diseases.
Agrochemical Applications
Pesticidal Properties
this compound and its derivatives have shown promise as agrochemicals. They can act as natural pesticides due to their ability to inhibit the growth of harmful fungi and bacteria in crops. Their incorporation into formulations can enhance crop protection while minimizing environmental impact .
Biosynthesis of Strobilurins
In agricultural applications, this compound has been utilized in the biosynthesis of antifungal compounds known as strobilurins. These compounds are effective against a wide range of plant pathogens, thereby improving crop yield and quality .
Materials Science
Photocatalytic Applications
The compound has been explored for its role in photocatalytic transformations, particularly in the degradation of environmental pollutants like naphthalene and anthracene. Its ability to facilitate these reactions under light exposure positions it as a valuable component in developing advanced materials for environmental remediation .
Solid-State Reactions
Research into solid-state photodimerization has indicated that this compound can undergo transformations that yield new materials with unique optical properties. Such reactions are critical in developing photonic devices and advanced coatings .
Case Studies
Mechanism of Action
The mechanism of action of 2-Formylcinnamic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares 2-formylcinnamic acid with key analogs, highlighting structural variations, functional groups, and physicochemical properties:
Key Observations:
Backbone Differences: this compound’s propenoic acid chain enables extended conjugation, enhancing its utility in photochemical applications compared to benzoic acid derivatives (e.g., 2-formylbenzoic acid) . Electron-withdrawing groups (e.g., -F, -SO₃H) in analogs like 2-fluoro-5-formylbenzoic acid and 5-chloro-2-formylbenzenesulphonic acid reduce aromatic ring reactivity toward electrophilic substitution compared to this compound .
Functional Group Impact: The amino group in 2-amino-3-formylbenzoic acid introduces basicity, enabling pH-dependent reactivity (e.g., forming imines) absent in this compound . Sulphonic acid in 5-chloro-2-formylbenzenesulphonic acid drastically increases water solubility and acidity (pKa ~1), unlike the moderate acidity of this compound (pKa ~4.5) .
Notes on Contradictions and Limitations
- CAS Number Discrepancies : lists this compound as CAS 28873-89-4, which may indicate a stereoisomer (e.g., E/Z forms) or data entry error. Verification via spectral data (NMR, IR) is advised .
- Limited Data on Fluorinated Analogs: While 2-fluoro-5-formylbenzoic acid is commercially available (), its synthetic protocols and applications require further exploration in peer-reviewed literature.
Biological Activity
2-Formylcinnamic acid (C10H8O3) is a phenolic compound derived from cinnamic acid, characterized by a formyl group at the second carbon and a carboxylic acid group at the terminal carbon. This compound has garnered attention in various fields of biological research due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is an aromatic compound with the following structural features:
- Molecular Formula : C10H8O3
- Molecular Weight : 176.17 g/mol
- Functional Groups : Formyl (–CHO) and Carboxylic Acid (–COOH)
This compound is typically found in trace amounts in plants such as cinnamon and cassia bark, contributing to its distinct cinnamon-like odor.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its potential to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 1.79 | Significant cytotoxicity |
| HeLa (Cervical) | 1.35 | Comparable to control drug |
| B16-F10 (Melanoma) | 12.5 | Reduced migration by 86% |
These findings suggest that this compound may interfere with critical processes involved in cancer progression, including cell proliferation and metastasis .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented through various assays. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential for therapeutic applications in inflammatory diseases.
Antimicrobial Activity
This compound also exhibits antimicrobial properties. It has been tested against several bacterial strains, showing notable inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.045 µg/mL |
| Escherichia coli | 0.1 µg/mL |
The presence of the electron-withdrawing formyl group enhances its efficacy against these pathogens .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Antioxidant Activity : The compound can donate electrons and neutralize free radicals, reducing oxidative stress within cells.
- Enzyme Inhibition : It inhibits enzymes such as matrix metalloproteinases (MMPs), which are involved in tumor progression and metastasis.
- Gene Expression Modulation : Research suggests that it alters gene expression related to apoptosis and cell cycle regulation .
Case Studies
- In Vivo Studies : Animal models treated with varying doses of this compound demonstrated significant reductions in tumor size compared to controls. Lower doses exhibited antioxidant effects, while higher doses raised concerns about toxicity.
- Photodynamic Therapy Applications : In combination with light exposure, derivatives of this compound showed enhanced cytotoxicity against cancer cells, suggesting potential applications in photodynamic therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
